molecular formula C25H26BrN3O4S B447866 ethyl 5-(acetyloxy)-6-bromo-2-{[(3-cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate

ethyl 5-(acetyloxy)-6-bromo-2-{[(3-cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate

Cat. No.: B447866
M. Wt: 544.5g/mol
InChI Key: FMMLFGWOWMOPHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(acetyloxy)-6-bromo-2-{[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(acetyloxy)-6-bromo-2-{[(3-cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. Here is a general outline of the synthetic route:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromoindole, ethyl acetoacetate, and 3-cyano-5-ethyl-4,6-dimethyl-2-pyridinethiol.

    Formation of Indole Derivative: The 5-bromoindole is reacted with ethyl acetoacetate under basic conditions to form the indole-3-carboxylate derivative.

    Acetylation: The indole derivative is then acetylated using acetic anhydride to introduce the acetyloxy group at the 5-position.

    Thioether Formation: The 3-cyano-5-ethyl-4,6-dimethyl-2-pyridinethiol is reacted with the acetylated indole derivative to form the thioether linkage at the 2-position.

    Final Product: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The bromine atom at the 6-position is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Oxidized products may include sulfoxides or sulf

Properties

Molecular Formula

C25H26BrN3O4S

Molecular Weight

544.5g/mol

IUPAC Name

ethyl 5-acetyloxy-6-bromo-2-[(3-cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-1-methylindole-3-carboxylate

InChI

InChI=1S/C25H26BrN3O4S/c1-7-16-13(3)18(11-27)24(28-14(16)4)34-12-21-23(25(31)32-8-2)17-9-22(33-15(5)30)19(26)10-20(17)29(21)6/h9-10H,7-8,12H2,1-6H3

InChI Key

FMMLFGWOWMOPHQ-UHFFFAOYSA-N

SMILES

CCC1=C(C(=C(N=C1C)SCC2=C(C3=CC(=C(C=C3N2C)Br)OC(=O)C)C(=O)OCC)C#N)C

Canonical SMILES

CCC1=C(C(=C(N=C1C)SCC2=C(C3=CC(=C(C=C3N2C)Br)OC(=O)C)C(=O)OCC)C#N)C

Origin of Product

United States

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